molecular formula C7H8O2 B12548863 But-3-en-1-yl prop-2-ynoate CAS No. 143121-29-3

But-3-en-1-yl prop-2-ynoate

Cat. No.: B12548863
CAS No.: 143121-29-3
M. Wt: 124.14 g/mol
InChI Key: DRPIKEBBGKSQTH-UHFFFAOYSA-N
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Description

But-3-en-1-yl prop-2-ynoate is a specialty ester of significant interest in advanced organic synthesis and methodology development. Its molecular structure incorporates both a terminal alkene (but-3-en-1-yl) and a terminal alkyne (prop-2-ynoate) within a single molecule, providing two distinct and orthogonal reactive sites . This bifunctionality makes it a valuable building block (synthon) for constructing complex architectures, such as through sequential metal-catalyzed cross-couplings or cycloaddition reactions . In research, this compound is particularly useful for studying transition metal-free addition reactions to electron-deficient alkynes. Analogous α,β-acetylenic esters have been shown to undergo regio- and stereoselective additions, such as selenoboration, when catalyzed by phosphines, leading to valuable vinyl selenide intermediates . The presence of the terminal alkyne in the ester moiety also allows it to participate in "click chemistry" cycloadditions, while the terminal alkene in the alcohol moiety is amenable to further functionalization like hydrofunctionalization or metathesis . This combination of reactive handles positions this compound as a versatile precursor for synthesizing complex molecules, potentially for applications in materials science and pharmaceutical research . As a chiral entity if synthesized enantioselectively, its utility can be extended to the preparation of stereochemically defined compounds, highlighting the importance of stereochemistry in the design of functional molecules . Please note that this product is intended for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

CAS No.

143121-29-3

Molecular Formula

C7H8O2

Molecular Weight

124.14 g/mol

IUPAC Name

but-3-enyl prop-2-ynoate

InChI

InChI=1S/C7H8O2/c1-3-5-6-9-7(8)4-2/h2-3H,1,5-6H2

InChI Key

DRPIKEBBGKSQTH-UHFFFAOYSA-N

Canonical SMILES

C=CCCOC(=O)C#C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of But-3-en-1-yl prop-2-ynoate typically involves the esterification of but-3-en-1-ol with prop-2-ynoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and increases efficiency .

Chemical Reactions Analysis

Types of Reactions

But-3-en-1-yl prop-2-ynoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

But-3-en-1-yl prop-2-ynoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of But-3-en-1-yl prop-2-ynoate involves its interaction with various molecular targets. The alkyne group can participate in cycloaddition reactions, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

But-3-en-1-yl prop-2-ynoate belongs to a family of unsaturated esters. Below is a detailed comparison with analogs, focusing on molecular structure, reactivity, and applications.

Table 1: Comparative Analysis of this compound and Analogous Esters
Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Reactivity Highlights Synthesis Method
This compound C₇H₈O₂ 124.13 Alkyne, alkene, ester Dual reactivity: alkyne (click chemistry) and alkene (electrophilic addition) Likely esterification of propargyl acid derivatives
Benzyl prop-2-ynoate C₁₀H₈O₂ 160.17 Alkyne, ester, aromatic Aromatic stabilization enhances stability; alkyne reactivity retained Esterification of propargyl acid with benzyl alcohol
Butyl hept-2-ynoate C₁₁H₁₈O₂ 182.26 Alkyne, ester, long alkyl Lower reactivity due to steric hindrance; hydrophobic Transesterification or direct ester synthesis
Methyl 3-(azetidin-3-yl)prop-2-ynoate C₇H₉NO₂ 155.16 Alkyne, ester, azetidine Bioactive potential due to azetidine ring; alkyne for conjugation Coupling of propargyl acid with azetidine derivatives
Key Findings :

Reactivity Differences: this compound’s alkene and alkyne groups enable orthogonal reactivity, making it suitable for sequential modifications (e.g., alkyne click reactions followed by alkene cross-metathesis). In contrast, benzyl prop-2-ynoate () is more stabilized by the aromatic ring, reducing alkene-like reactivity . Butyl hept-2-ynoate () exhibits reduced reactivity due to steric hindrance from its long alkyl chain, limiting applications in conjugation chemistry .

Synthetic Utility: Methyl 3-(azetidin-3-yl)prop-2-ynoate () demonstrates the incorporation of heterocycles, enhancing bioactivity. This contrasts with this compound, which lacks inherent heterocyclic motifs but offers simpler functionalization .

Spectroscopic Characterization: IR spectra of related esters (e.g., 2-(but-3-en-1-yl)isoindoline-1,3-dione in ) show strong ester carbonyl stretches at ~1725 cm⁻¹, consistent with this compound’s expected spectral profile .

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic methods for characterizing But-3-en-1-yl prop-2-ynoate, and how should data interpretation be approached?

  • Methodology : Use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the structure, focusing on alkene (δ 5.0–6.0 ppm) and alkyne (δ 2.0–3.0 ppm) proton signals. Infrared (IR) spectroscopy should validate ester carbonyl stretches (~1740 cm⁻¹) and alkyne C≡C bonds (~2100 cm⁻¹). Mass spectrometry (MS) confirms molecular ion peaks and fragmentation patterns. Cross-reference spectral data with NIST Chemistry WebBook entries for accuracy .
  • Data Interpretation : Discrepancies in spectral data (e.g., unexpected splitting in NMR) may arise from impurities or stereochemical effects. Repeat analyses under controlled conditions and compare with synthesized standards .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Precautions : Use fume hoods to avoid inhalation (P261), wear nitrile gloves, and employ chemical-resistant goggles (P262). Toxicity data may be incomplete; assume acute hazards and follow GHS/CLP guidelines .
  • Emergency Measures : In case of skin contact, rinse immediately with water for 15 minutes. For spills, neutralize with inert adsorbents and dispose of as hazardous waste .

Q. How can researchers synthesize this compound with high purity, and what catalysts are effective?

  • Synthetic Route : React propargyl alcohol with but-3-enoic acid chloride in anhydrous dichloromethane, using DMAP (4-dimethylaminopyridine) as a catalyst. Monitor reaction progress via thin-layer chromatography (TLC).
  • Purification : Distill under reduced pressure (40–50°C, 10 mmHg) to isolate the product. Confirm purity via gas chromatography (GC) with >95% yield .

Advanced Research Questions

Q. How should experimental designs be structured to investigate the compound’s reactivity in Diels-Alder reactions?

  • Design Framework : Use a dienophile (e.g., maleic anhydride) and vary reaction conditions (temperature, solvent polarity). Employ kinetic studies (e.g., UV-Vis spectroscopy) to track reaction rates.
  • Data Analysis : Compare experimental outcomes with computational simulations (DFT calculations) to validate transition-state models. Address discrepancies by adjusting steric/electronic parameters in the model .

Q. What methodologies resolve contradictions in reported thermal stability data for this compound?

  • Contradiction Analysis : Conflicting thermogravimetric analysis (TGA) results may arise from moisture sensitivity or oxygen presence. Conduct stability tests under inert atmospheres (N₂/Ar) and control humidity levels.
  • Validation : Replicate studies using differential scanning calorimetry (DSC) to measure decomposition enthalpies. Publish full experimental conditions (e.g., heating rates, sample mass) to ensure reproducibility .

Q. Which computational approaches best predict the compound’s interactions in polymer matrices for material science applications?

  • Modeling Strategies : Use molecular dynamics (MD) simulations to study cross-linking behavior with acrylate monomers. Parameterize force fields based on quantum mechanical (QM) data for alkyne and ester groups.
  • Experimental Correlation : Validate predictions via small-angle X-ray scattering (SAXS) to assess polymer network morphology. Adjust computational models if experimental data show unexpected phase separation .

Methodological Notes

  • Reproducibility : Document all experimental parameters (e.g., solvent grades, catalyst batches) in supplemental materials .
  • Ethical Reporting : Avoid overgeneralizing findings; explicitly state limitations (e.g., "results are solvent-dependent") .

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